molecular formula C4H10ClNS2 B1376572 1,2,5-Dithiazepane hydrochloride CAS No. 23353-11-9

1,2,5-Dithiazepane hydrochloride

Cat. No.: B1376572
CAS No.: 23353-11-9
M. Wt: 171.7 g/mol
InChI Key: OBFIVQDWXKRXPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2,5-Dithiazepane hydrochloride: is a heterocyclic compound containing sulfur and nitrogen atoms within a seven-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2,5-Dithiazepane hydrochloride can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors containing sulfur and nitrogen atoms. For instance, the reaction of 1,2-ethanedithiol with suitable amines in the presence of catalysts such as boron trifluoride etherate can yield 1,2,5-dithiazepane . Another method involves the recyclization of small or medium-sized rings containing sulfur and nitrogen atoms .

Industrial Production Methods: Industrial production of this compound typically involves multicomponent condensation reactions. These reactions often use primary amines, formaldehyde, and ethane-1,2-dithiol as starting materials . The process may be catalyzed by various agents to enhance yield and selectivity.

Chemical Reactions Analysis

Types of Reactions: 1,2,5-Dithiazepane hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the ring .

Comparison with Similar Compounds

Uniqueness: 1,2,5-Dithiazepane hydrochloride is unique due to its specific arrangement of sulfur and nitrogen atoms within the seven-membered ring. This arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

1,2,5-dithiazepane;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NS2.ClH/c1-3-6-7-4-2-5-1;/h5H,1-4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBFIVQDWXKRXPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSSCCN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10ClNS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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